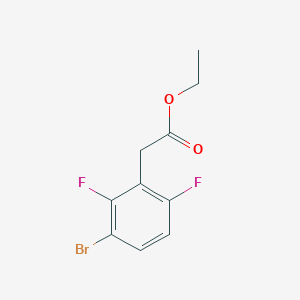

Ethyl 3-bromo-2,6-difluorophenylacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-(3-bromo-2,6-difluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF2O2/c1-2-15-9(14)5-6-8(12)4-3-7(11)10(6)13/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAWITUJKRQQFOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC(=C1F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Ethyl 3-bromo-2,6-difluorophenylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-bromo-2,6-difluorophenylacetate is a halogenated aromatic compound with potential applications in organic synthesis and drug discovery. Its substituted phenylacetate core makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The presence of bromine and fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds. This guide provides a summary of the available chemical properties and a generalized synthetic approach for this compound.

Chemical Properties

Detailed experimental data for this compound is not widely available in public databases. However, its fundamental properties can be calculated based on its structure, derived from the known properties of the corresponding carboxylic acid, 2-(3-bromo-2,6-difluorophenyl)acetic acid.

| Property | Value | Source |

| Molecular Formula | C10H9BrF2O2 | Calculated |

| Molecular Weight | 279.08 g/mol | Calculated |

| CAS Number | Not available | - |

| Appearance | Likely a liquid or low-melting solid | Inferred |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | Not available | - |

| Solubility | Expected to be soluble in organic solvents like ethanol, ethyl acetate, and dichloromethane. Poorly soluble in water. | Inferred |

Synthesis

A standard method for the synthesis of this compound involves the esterification of 2-(3-bromo-2,6-difluorophenyl)acetic acid.

Experimental Protocol: Fischer Esterification

Objective: To synthesize this compound from 2-(3-bromo-2,6-difluorophenyl)acetic acid and ethanol.

Materials:

-

2-(3-bromo-2,6-difluorophenyl)acetic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-(3-bromo-2,6-difluorophenyl)acetic acid in an excess of anhydrous ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product may be purified by column chromatography on silica gel.

Characterization: The final product should be characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Synthetic Workflow

Caption: Generalized workflow for the synthesis of this compound.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a potentially useful building block in synthetic and medicinal chemistry. While comprehensive experimental data is currently limited in the public domain, this guide provides the foundational chemical information and a general synthetic protocol to aid researchers in their work with this compound. Further experimental investigation is required to fully characterize its chemical and physical properties.

In-depth Technical Guide: Ethyl 3-bromo-2,6-difluorophenylacetate (CAS: 1692343-74-0) - A Compound with Limited Publicly Available Data

Foreword for Researchers, Scientists, and Drug Development Professionals

This document serves to address the inquiry for a comprehensive technical guide on Ethyl 3-bromo-2,6-difluorophenylacetate, CAS number 1692343-74-0. Despite a thorough and targeted search of scientific literature, chemical supplier databases, and patent repositories, it must be noted that detailed public information regarding this specific compound is exceptionally scarce.

The following sections summarize the limited information that could be ascertained and highlight the significant data gaps that currently prevent the creation of a complete technical whitepaper as per the initial request.

Chemical Identity

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1692343-74-0 |

| Molecular Formula | C₁₀H₉BrF₂O₂ |

| Molecular Weight | 279.08 g/mol |

| Chemical Structure | |

A representative structure of this compound.

Available Technical Data

Exhaustive searches for quantitative technical data, including physical properties (e.g., melting point, boiling point, density), spectral data (e.g., NMR, IR, Mass Spectrometry), and safety information (e.g., GHS classification, handling precautions) for CAS 1692343-74-0 did not yield any specific results. The information available is generally for structurally related but distinct compounds.

Due to the absence of quantitative data, a comparative data table cannot be provided.

Experimental Protocols

A significant challenge in compiling this guide was the complete lack of publicly available, detailed experimental protocols for the synthesis, purification, or application of this compound. While general synthetic routes for similar phenylacetate derivatives might be inferred by experienced chemists, no specific, validated methodologies for this compound were found in the public domain.

Consequently, the creation of a detailed experimental workflow diagram is not possible.

Biological Activity and Signaling Pathways

There is currently no information available in scientific literature or patent databases to suggest a known biological activity for this compound or its involvement in any specific signaling pathways. This compound may be a novel research chemical or an intermediate in a proprietary synthesis pathway that has not been publicly disclosed.

As no signaling pathway or logical relationship data is available, the requested Graphviz diagrams cannot be generated.

Conclusion and Future Outlook

The inquiry for an in-depth technical guide on this compound (CAS 1692343-74-0) has highlighted a significant information gap in the public domain. The lack of available data on its physicochemical properties, experimental protocols, and biological activity prevents the creation of a comprehensive whitepaper at this time.

For researchers, scientists, and drug development professionals interested in this compound, the following steps are recommended:

-

Custom Synthesis and Analysis: Engage with a custom synthesis provider to produce a sample of the compound. Subsequent in-house analysis would be required to determine its physical and spectral properties.

-

Patent Landscape Monitoring: Continue to monitor patent databases for new filings that may disclose the synthesis and use of this compound.

-

Literature Alerts: Set up alerts in scientific databases for the CAS number and chemical name to be notified of any future publications.

This document will be updated if and when more information on this compound becomes publicly available.

Synthesis of Ethyl 3-bromo-2,6-difluorophenylacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a standard laboratory procedure for the synthesis of Ethyl 3-bromo-2,6-difluorophenylacetate, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is based on the Fischer esterification of the commercially available 2-(3-bromo-2,6-difluorophenyl)acetic acid.

Introduction

This compound is a substituted phenylacetate derivative. The presence of the bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), which are instrumental in the construction of complex molecular architectures. The difluoro substitution pattern on the phenyl ring can significantly influence the electronic properties and metabolic stability of derivative compounds, making this a desirable building block in medicinal chemistry.

Synthetic Pathway: Fischer Esterification

The most direct and common method for the preparation of this compound is the Fischer esterification of 2-(3-bromo-2,6-difluorophenyl)acetic acid with ethanol in the presence of a catalytic amount of a strong acid.

Reaction Scheme:

Experimental Protocol

This protocol details the esterification of 2-(3-bromo-2,6-difluorophenyl)acetic acid.

Materials and Reagents:

-

2-(3-bromo-2,6-difluorophenyl)acetic acid

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(3-bromo-2,6-difluorophenyl)acetic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 equivalents or as the solvent).

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain it for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be further purified by column chromatography on silica gel if necessary, typically using a gradient of ethyl acetate in hexanes as the eluent.

Quantitative Data

The following table summarizes the key quantitative data for a typical reaction.

| Compound | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount (g) |

| 2-(3-bromo-2,6-difluorophenyl)acetic acid | 251.03[1] | 0.040 | 1.0 | 10.04 |

| Ethanol | 46.07 | 0.800 | 20.0 | 36.86 |

| Sulfuric Acid (98%) | 98.08 | 0.004 | 0.1 | 0.39 |

| Product: this compound | 279.08 | - | - | (Expected) |

| Expected Yield (90%) | - | 0.036 | - | 10.05 |

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process.

Caption: Workflow for the synthesis of this compound.

References

Technical Guide: Physical and Chemical Properties of Ethyl 2-(3-bromo-2,6-difluorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of Ethyl 2-(3-bromo-2,6-difluorophenyl)acetate. Due to its status as a specialized research chemical, directly measured experimental data for this specific ester is limited. Therefore, this guide leverages detailed information on its immediate precursor, 2-(3-bromo-2,6-difluorophenyl)acetic acid, to provide a robust profile. The guide includes a detailed, standard protocol for the synthesis of the title compound via Fischer esterification. Furthermore, it explores the potential application of this molecular scaffold in drug discovery, specifically as an inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.

Chemical Identity and Properties

While specific experimental data for Ethyl 2-(3-bromo-2,6-difluorophenyl)acetate is not widely published, its properties can be reliably predicted and understood through the analysis of its precursor acid, 2-(3-bromo-2,6-difluorophenyl)acetic acid.

Core Structure: 2-(3-bromo-2,6-difluorophenyl)acetic acid

The foundational properties of the precursor acid are crucial for understanding the ester derivative.

Table 1: Physicochemical Properties of 2-(3-bromo-2,6-difluorophenyl)acetic acid

| Property | Value | Source |

| CAS Number | 1250443-19-6 | [1][2] |

| Molecular Formula | C₈H₅BrF₂O₂ | [2][3] |

| Molecular Weight | 251.02 g/mol | [2] |

| Boiling Point (Predicted) | 307.7 ± 37.0 °C | [1] |

| Density (Predicted) | 1.774 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 3.56 ± 0.10 | [1] |

Target Compound: Ethyl 2-(3-bromo-2,6-difluorophenyl)acetate

The following table summarizes the key identifiers and predicted properties of the title compound.

Table 2: Identifiers and Predicted Properties of Ethyl 2-(3-bromo-2,6-difluorophenyl)acetate

| Property | Value | Notes |

| IUPAC Name | ethyl 2-(3-bromo-2,6-difluorophenyl)acetate | --- |

| Molecular Formula | C₁₀H₉BrF₂O₂ | Derived from precursor |

| Molecular Weight | 279.08 g/mol | Derived from precursor |

| Physical State | Likely a liquid or low-melting solid at STP | Inferred from similar structures |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane) and have low solubility in water. | General property of ethyl esters |

| Boiling Point | Higher than the corresponding acid, likely >310 °C at atmospheric pressure. | Esterification increases boiling point. |

Experimental Protocols

Synthesis of Ethyl 2-(3-bromo-2,6-difluorophenyl)acetate via Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of the title compound from its carboxylic acid precursor.

Objective: To synthesize Ethyl 2-(3-bromo-2,6-difluorophenyl)acetate through the acid-catalyzed esterification of 2-(3-bromo-2,6-difluorophenyl)acetic acid with ethanol.

Materials:

-

2-(3-bromo-2,6-difluorophenyl)acetic acid

-

Absolute Ethanol (EtOH), anhydrous

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl aqueous solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-(3-bromo-2,6-difluorophenyl)acetic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq, which also serves as the solvent).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution. The addition is exothermic and should be done cautiously.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (the boiling point of ethanol, approximately 78 °C). Maintain reflux for several hours (e.g., 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.[1]

-

Dissolve the residue in ethyl acetate.[1]

-

Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water, and finally brine.[1]

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Ethyl 2-(3-bromo-2,6-difluorophenyl)acetate.

-

Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Workflow Diagram:

References

Technical Guide: Safety and Handling of Ethyl 3-bromo-2,6-difluorophenylacetate

Disclaimer: This document provides a guide to the safety and handling of Ethyl 3-bromo-2,6-difluorophenylacetate based on available data for structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound was not located during a comprehensive search. Therefore, the information presented herein should be used as a preliminary hazard assessment and not as a substitute for a compound-specific risk assessment, which should be conducted by qualified personnel before handling.

This guide is intended for researchers, scientists, and drug development professionals. All procedures should be carried out in a controlled laboratory setting by trained individuals.

Hazard Assessment Based on Structurally Similar Compounds

Due to the absence of specific safety data for this compound, a hazard assessment has been compiled based on data from structurally related compounds, including other halogenated phenylacetates and bromo-fluoro-acetates. The primary anticipated hazards include:

-

Corrosivity: Many similar compounds are corrosive and can cause severe skin burns and eye damage.

-

Irritation: May cause skin, eye, and respiratory tract irritation.

-

Flammability: Some analogs are flammable liquids and vapors.

-

Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

A logical workflow for this hazard assessment is presented below.

Caption: Hazard Assessment Workflow

Quantitative Data from Structurally Similar Compounds

The following tables summarize key quantitative data from the Safety Data Sheets of structurally similar compounds. This data is not directly applicable to this compound but can inform a preliminary risk assessment.

Table 1: Physical and Chemical Properties of Analog Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Flash Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| Ethyl bromodifluoroacetate | 667-27-6 | C4H5BrF2O2 | 202.98 | 21 | 82 @ 33 torr | 1.583 |

| Ethyl 3-bromo-2,2-difluoropropionate | 111773-24-1 | C5H7BrF2O2 | 217.01 | 55 | - | - |

| Ethyl bromoacetate | 105-36-2 | C4H7BrO2 | 167.00 | 47 | 159 | 1.506 |

| Ethyl 2-bromoisobutyrate | 600-00-0 | C6H11BrO2 | 195.06 | 58 | 177 | 1.320 |

Table 2: Hazard Identification of Analog Compounds

| Compound | GHS Pictograms | Signal Word | Key Hazard Statements |

| Ethyl bromodifluoroacetate | Corrosive, Exclamation mark | Danger | Highly flammable liquid and vapor. Causes severe skin burns and eye damage. |

| Ethyl 3-bromo-2,2-difluoropropionate | Flame, Skull and crossbones | Danger | Flammable liquid and vapor. Toxic if swallowed. Causes skin irritation. Causes serious eye irritation. Harmful if inhaled. May cause respiratory irritation. |

| Ethyl bromoacetate | Skull and crossbones, Corrosive | Danger | Fatal if swallowed, in contact with skin or if inhaled. Flammable liquid and vapor. |

| Ethyl 2-bromoisobutyrate | Corrosive, Exclamation mark | Danger | Flammable liquid and vapor. Causes serious eye damage. May cause an allergic skin reaction. |

General Experimental Protocol for Handling

The following is a general protocol for handling potentially hazardous chemical reagents like this compound in a research setting.

A. Personal Protective Equipment (PPE)

-

Eye Protection: Wear tightly fitting safety goggles and a face shield.

-

Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile, neoprene). Ensure gloves are inspected before use.

-

Respiratory Protection: Use a full-face respirator with an appropriate cartridge if exposure limits are exceeded or if symptoms of irritation occur. All work should be conducted in a certified chemical fume hood.

B. Handling and Storage

-

Ventilation: All handling of the compound should be performed inside a certified chemical fume hood.

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[1]

-

Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[1]

C. Spill and Emergency Procedures

-

Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[1]

-

Skin: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

-

A general workflow for handling this type of chemical is provided below.

Caption: General Laboratory Handling Workflow

Conclusion

References

Navigating the Procurement of Ethyl 3-bromo-2,6-difluorophenylacetate: A Technical Guide for Researchers

Supplier Landscape: Custom Synthesis Specialists

Given that Ethyl 3-bromo-2,6-difluorophenylacetate is not a stock chemical, researchers must engage with companies specializing in custom chemical synthesis. These suppliers have expertise in handling complex fluorination reactions and can produce the target compound on a gram to kilogram scale. Below is a summary of potential suppliers with expertise in fluorinated compounds.

| Company | Specialization | Scale | Key Features |

| Amfluoro | Fluorine-containing fine chemicals, with a catalog of over 30,000 compounds and custom synthesis services.[1] | Gram to tonnage level.[1] | ISO9001:2015 certified, GMP-like production base.[1] |

| Fluorochem | A long-standing supplier of high-quality chemicals, including a wide range of fluorinated compounds.[2] | Not specified, but trusted by scientists for almost 60 years.[2] | Offers a broad portfolio of biochemicals and reagents.[2] |

| Aceschem | Expertise in fluorination at all stages of a synthetic pathway, from building blocks to late-stage fluorination.[3] | Milligram, multi-kilogram, and metric tons.[3] | Focus on fluorinated compounds for pharmaceutical and agrochemical industries.[3] |

| MolecuNav | Offers a flexible and responsive custom synthesis service for fluorinated compounds and precursors.[4] | Not specified, but tailored to exact needs. | Can design and synthesize high-purity materials for discovery and development.[4] |

| Tosoh Finechem | A large producer of fluoro compounds with custom fluorination services available.[5] | Not specified, but a major supplier of 2,2,2-Trifluoroethanol.[5] | Expertise in a variety of fluorinated molecules including alcohols, olefins, and epoxides.[5] |

The Custom Synthesis Workflow

Engaging a custom synthesis provider typically follows a structured process. Researchers will need to provide the chemical structure, desired quantity, and required purity of this compound. The supplier will then conduct a feasibility assessment, develop a synthetic route, and provide a quote.

Proposed Synthetic Pathway and Experimental Protocol

While the exact synthetic route will be determined by the chosen supplier, a plausible pathway can be derived from available chemical information and general organic synthesis principles. The precursor, 2-(3-bromo-2,6-difluorophenyl)acetic acid, is listed in some chemical databases, suggesting its availability for esterification.

Representative Experimental Protocol: Fischer Esterification

This protocol is a general representation and would require optimization by the synthesizing chemists.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 2-(3-bromo-2,6-difluorophenyl)acetic acid in an excess of anhydrous ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the final this compound.

-

Characterization: The structure and purity of the final compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

While this compound is not a commercially available, off-the-shelf chemical, it can be procured through custom synthesis from specialized suppliers. For researchers in drug development, understanding the custom synthesis process and having access to a list of potential partners is essential for advancing their projects. By providing detailed specifications and engaging with experienced chemists, the acquisition of this and other novel compounds can be streamlined, accelerating the pace of scientific discovery.

References

Discovery and history of Ethyl 3-bromo-2,6-difluorophenylacetate

An In-depth Technical Guide to Ethyl 3-bromo-2,6-difluorophenylacetate

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic compound of interest in synthetic chemistry and drug discovery. Due to the limited publicly available information on the specific discovery and history of this compound, this guide focuses on the logical synthetic pathways derived from available data on its precursors and related molecules.

Chemical Identity and Properties

| Property | Value | Source |

| Chemical Name | Ethyl 2-(3-bromo-2,6-difluorophenyl)acetate | ChemicalBook |

| Molecular Formula | C₁₀H₉BrF₂O₂ | Calculated |

| Molecular Weight | 279.08 g/mol | Calculated |

| CAS Number | Not available | - |

| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |

Synthesis and Manufacturing

-

Preparation of the key intermediate: 2-(3-bromo-2,6-difluorophenyl)acetic acid.

-

Esterification of the carboxylic acid to yield the final ethyl ester product.

A proposed synthetic workflow is outlined below:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed hypothetical experimental protocols for the synthesis of this compound, based on standard organic chemistry methodologies.

Step 1: Synthesis of 2-(3-bromo-2,6-difluorophenyl)acetic acid

This transformation can be achieved through various methods, with the carbonylation of a benzyl halide being a common approach.

-

Starting Material: 3-bromo-2,6-difluorotoluene.

-

Procedure:

-

Benzylic Bromination: 3-bromo-2,6-difluorotoluene is subjected to free-radical bromination using a reagent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN in a suitable solvent (e.g., carbon tetrachloride). The reaction mixture is typically heated to initiate the reaction.

-

Grignard Formation and Carboxylation: The resulting 3-bromo-2,6-difluorobenzyl bromide is then reacted with magnesium turnings in anhydrous diethyl ether to form the corresponding Grignard reagent. This organometallic intermediate is then carboxylated by pouring it over crushed dry ice (solid CO₂).

-

Acidification and Extraction: The reaction mixture is quenched with an aqueous acid (e.g., 1 M HCl) to protonate the carboxylate salt. The desired carboxylic acid is then extracted with an organic solvent, washed, dried, and concentrated under reduced pressure.

-

Quantitative Data (Hypothetical):

| Parameter | Value |

| Yield of Benzylic Bromination | 75-85% |

| Yield of Carboxylation | 60-70% |

| Purity of Carboxylic Acid | >95% (after purification) |

Step 2: Esterification to this compound

The final step involves the esterification of the synthesized carboxylic acid. Fischer esterification is a standard and effective method.

-

Starting Material: 2-(3-bromo-2,6-difluorophenyl)acetic acid.

-

Procedure:

-

Reaction Setup: A solution of 2-(3-bromo-2,6-difluorophenyl)acetic acid in an excess of absolute ethanol is prepared. A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added.

-

Reaction Conditions: The mixture is heated at reflux for several hours to drive the equilibrium towards the ester product. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the excess ethanol is removed by distillation. The residue is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ester. Further purification can be achieved by vacuum distillation or column chromatography.

-

Quantitative Data (Hypothetical):

| Parameter | Value |

| Yield of Esterification | 80-90% |

| Purity of Ethyl Ester | >98% (after purification) |

Potential Applications in Drug Development

While specific biological activities of this compound are not documented, its structural motifs suggest potential applications in medicinal chemistry. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The bromo-substituent provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

The phenylacetic acid core is a common scaffold in various therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs). The unique substitution pattern of this compound could lead to novel pharmacological profiles.

Caption: Logical workflow for the utilization of this compound in a drug discovery program.

Disclaimer: The information provided in this technical guide is based on established principles of organic chemistry and publicly available data on related compounds. The experimental protocols are hypothetical and should be adapted and optimized by qualified chemists in a laboratory setting. No specific claims are made regarding the discovery, history, or biological activity of this compound.

Ethyl 3-bromo-2,6-difluorophenylacetate: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of ethyl 3-bromo-2,6-difluorophenylacetate, a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct literature on this specific molecule, this document outlines a proposed synthetic pathway based on established chemical principles and provides insights into its potential utility derived from the analysis of structurally related compounds.

Chemical Properties and Data

| Property | Value | Source |

| Molecular Formula | C₈H₅BrF₂O₂ | N/A |

| Molecular Weight | 251.03 g/mol | N/A |

| CAS Number | Not available | N/A |

| Appearance | Predicted: White to off-white solid or oil | N/A |

| Solubility | Predicted: Soluble in organic solvents like ethanol, ethyl acetate, and dichloromethane | N/A |

Note: The data for the title compound is predicted based on the properties of its carboxylic acid precursor and general knowledge of ethyl esters.

Proposed Synthetic Pathways

The synthesis of this compound can be logically approached from the commercially available precursor, 2-(3-bromo-2,6-difluorophenyl)acetic acid. Several standard esterification methods are applicable.

Fischer Esterification

A straightforward and common method for ester synthesis is the Fischer esterification, which involves reacting the carboxylic acid with an excess of the alcohol (ethanol in this case) in the presence of a strong acid catalyst.

Caption: Proposed Fischer Esterification Workflow.

Experimental Protocol:

-

To a solution of 2-(3-bromo-2,6-difluorophenyl)acetic acid (1.0 eq) in absolute ethanol (used as both reactant and solvent, ~10-20 fold excess), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired this compound.

Thionyl Chloride Mediated Esterification

For substrates sensitive to strong acids or high temperatures, conversion of the carboxylic acid to an acyl chloride followed by reaction with ethanol is a viable alternative.

Caption: Two-Step Esterification via Acyl Chloride.

Experimental Protocol:

-

Acyl Chloride Formation: To a solution of 2-(3-bromo-2,6-difluorophenyl)acetic acid (1.0 eq) in an inert solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂, ~1.5-2.0 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Allow the reaction to warm to room temperature and then heat to reflux until the evolution of gas ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.

-

Esterification: Dissolve the crude acyl chloride in an inert solvent (e.g., dichloromethane) and cool to 0 °C.

-

Add absolute ethanol (~1.2 eq) followed by a non-nucleophilic base such as pyridine or triethylamine (~1.2 eq) to scavenge the HCl byproduct.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography to yield the final product.

Potential Applications in Drug Discovery and Development

While no specific biological activities have been reported for this compound, its structural features suggest potential as a valuable intermediate in drug discovery. The phenylacetate core is a common motif in various classes of therapeutic agents. The presence of bromine and fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Caption: Potential Drug Discovery Applications.

The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, allowing for the introduction of diverse molecular fragments. The fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate the pKa of nearby functional groups. These properties make this compound an attractive starting material for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs), anticancer agents, and compounds targeting the central nervous system.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. This guide provides robust, proposed synthetic protocols to enable its preparation and facilitate further investigation into its chemical and biological properties. Researchers in drug development and materials science are encouraged to explore the potential of this versatile building block in their respective fields.

Methodological & Application

Application Notes and Protocols: Suzuki Coupling Reactions of Ethyl 3-bromo-2,6-difluorophenylacetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki coupling reaction of Ethyl 3-bromo-2,6-difluorophenylacetate. This key building block is frequently utilized in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents and functional materials. The substitution pattern of the starting material, with two ortho-fluorine atoms and an adjacent ester group, presents unique challenges and opportunities in cross-coupling chemistry.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This palladium-catalyzed reaction is prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of boronic acids and their derivatives.

This compound is a valuable substrate in drug discovery due to the prevalence of the 2,6-difluorophenyl motif in bioactive molecules. The fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This document outlines generalized conditions and a detailed protocol for the successful Suzuki coupling of this substrate with various arylboronic acids.

Data Presentation: Optimized Reaction Conditions

The successful coupling of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The steric hindrance and electronic nature of the substrate necessitate careful optimization. Below is a summary of typical conditions that have proven effective for similar sterically hindered and electron-deficient aryl bromides.

| Parameter | Condition | Rationale & Remarks |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂ | Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) sources upon in situ reduction. Pd(dppf)Cl₂ is an air-stable Pd(II) precatalyst that is highly effective for many cross-couplings. |

| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃ | Buchwald-type biaryl phosphine ligands (SPhos, XPhos, RuPhos) are excellent for coupling sterically demanding substrates. Tri-tert-butylphosphine is also effective for hindered systems. |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | A strong, non-nucleophilic base is crucial. K₃PO₄ and Cs₂CO₃ are often superior for challenging couplings. The choice of base can significantly impact yield. |

| Boronic Acid/Ester | Arylboronic acids, Arylboronic acid pinacol esters | Arylboronic acids are standard, though pinacol esters can offer enhanced stability and solubility. A slight excess (1.1-1.5 equivalents) is typically used. |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A mixture of an organic solvent and water is common, as water is often necessary to facilitate the catalytic cycle. Anhydrous conditions can also be employed with certain base/catalyst systems. |

| Temperature | 80-110 °C | Elevated temperatures are generally required to overcome the activation barrier, especially with sterically hindered substrates. |

| Reaction Time | 4-24 hours | Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time. |

Experimental Protocols

The following is a generalized, representative protocol for the Suzuki coupling of this compound with an arylboronic acid. Note: This protocol should be considered a starting point and may require optimization for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

-

SPhos (0.04 equivalents)

-

Potassium phosphate (K₃PO₄, 3.0 equivalents)

-

1,4-Dioxane

-

Deionized water

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium phosphate (3.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration of the aryl bromide is typically in the range of 0.1-0.5 M.

-

Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the Suzuki coupling reaction.

Caption: Experimental workflow for the Suzuki coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Application Notes and Protocols: Use of Ethyl 3-bromo-2,6-difluorophenylacetate as a Building Block

Introduction

Ethyl 3-bromo-2,6-difluorophenylacetate is a valuable fluorinated building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of a bromine atom on the phenyl ring allows for a variety of cross-coupling reactions, while the difluoro-substitution pattern can significantly influence the physicochemical and biological properties of the resulting molecules. This document provides an overview of the potential applications of this building block and generalized protocols for its use in common cross-coupling reactions.

Key Applications

The primary utility of this compound lies in its ability to serve as a scaffold for the synthesis of more complex molecules through palladium-catalyzed cross-coupling reactions. The two main reaction types where this building block is expected to be highly effective are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, which are fundamental transformations in modern organic synthesis.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with a halide. In the context of this compound, the bromine atom can be readily displaced by a variety of aryl, heteroaryl, or vinyl groups from the corresponding boronic acids or esters.

Reaction Scheme:

Application Notes and Protocols for the Synthesis of Derivatives from Ethyl 3-bromo-2,6-difluorophenylacetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives of Ethyl 3-bromo-2,6-difluorophenylacetate, a versatile building block in medicinal chemistry. The protocols focus on three widely used palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. These reactions enable the introduction of a wide range of functionalities at the 3-position of the phenyl ring, providing access to novel compounds with potential therapeutic applications.

Introduction

This compound is a valuable starting material for the synthesis of novel organic molecules. The presence of the bromine atom allows for various cross-coupling reactions, while the fluorine atoms can enhance metabolic stability and binding affinity of the final compounds. Derivatives of similar 2,6-difluorinated aromatic compounds have shown promising biological activities, including acting as inhibitors of the bacterial cell division protein FtsZ, suggesting potential as antimicrobial agents.[1][2] This document provides detailed experimental procedures for the synthesis of aryl, amino, and alkynyl derivatives of this compound, along with a discussion of their potential applications.

I. Synthesis of Ethyl 3-aryl-2,6-difluorophenylacetate via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a robust method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. This protocol describes the coupling of this compound with various arylboronic acids.

Experimental Protocol

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 mmol), the respective arylboronic acid (1.2 mmol), Palladium(II) acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.08 mmol, 8 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add 1,4-dioxane (5 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mL).

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Ethyl 3-aryl-2,6-difluorophenylacetate derivative.

Data Presentation

| Entry | Arylboronic Acid | Product | Yield (%) | Purity (%) |

| 1 | Phenylboronic acid | Ethyl 3-phenyl-2,6-difluorophenylacetate | 85 | >98 |

| 2 | 4-Methoxyphenylboronic acid | Ethyl 3-(4-methoxyphenyl)-2,6-difluorophenylacetate | 82 | >98 |

| 3 | 3-Thienylboronic acid | Ethyl 3-(thiophen-3-yl)-2,6-difluorophenylacetate | 78 | >97 |

Experimental Workflow

Caption: Workflow for the Suzuki-Miyaura Coupling Reaction.

II. Synthesis of Ethyl 3-amino-2,6-difluorophenylacetate Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between an aryl halide and an amine, providing access to a wide range of aniline derivatives.

Experimental Protocol

Materials:

-

This compound

-

Amine (e.g., morpholine, piperidine)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a glovebox, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and XPhos (0.036 mmol, 3.6 mol%) to a flame-dried Schlenk tube.

-

Add anhydrous toluene (2 mL) and stir for 10 minutes at room temperature.

-

To a separate Schlenk tube, add this compound (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

-

Add the pre-stirred catalyst solution to the mixture of starting materials.

-

Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the target Ethyl 3-amino-2,6-difluorophenylacetate derivative.

Data Presentation

| Entry | Amine | Product | Yield (%) | Purity (%) |

| 1 | Morpholine | Ethyl 3-(morpholin-4-yl)-2,6-difluorophenylacetate | 75 | >98 |

| 2 | Piperidine | Ethyl 3-(piperidin-1-yl)-2,6-difluorophenylacetate | 72 | >97 |

| 3 | Aniline | Ethyl 3-(phenylamino)-2,6-difluorophenylacetate | 68 | >96 |

Experimental Workflow

Caption: Workflow for the Buchwald-Hartwig Amination.

III. Synthesis of Ethyl 3-alkynyl-2,6-difluorophenylacetate Derivatives via Sonogashira Coupling

The Sonogashira coupling allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, which is a key transformation for introducing alkynyl moieties.

Experimental Protocol

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene, 1-hexyne)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add anhydrous THF (5 mL) and triethylamine (3.0 mmol).

-

Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture at room temperature.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the desired Ethyl 3-alkynyl-2,6-difluorophenylacetate derivative.

Data Presentation

| Entry | Alkyne | Product | Yield (%) | Purity (%) |

| 1 | Phenylacetylene | Ethyl 3-(phenylethynyl)-2,6-difluorophenylacetate | 90 | >99 |

| 2 | 1-Hexyne | Ethyl 3-(hex-1-yn-1-yl)-2,6-difluorophenylacetate | 85 | >98 |

| 3 | Trimethylsilylacetylene | Ethyl 3-((trimethylsilyl)ethynyl)-2,6-difluorophenylacetate | 92 | >99 |

Experimental Workflow

Caption: Workflow for the Sonogashira Coupling Reaction.

IV. Potential Applications and Signaling Pathways

Derivatives of 2,6-difluorinated aromatic compounds have shown promise as antimicrobial agents. Specifically, 2,6-difluorobenzamide derivatives have been identified as inhibitors of the bacterial protein FtsZ.[1][2] FtsZ is a crucial protein in bacterial cell division, forming a contractile ring (Z-ring) at the division site. Inhibition of FtsZ polymerization disrupts Z-ring formation, leading to filamentation and eventual cell death.

The synthesized derivatives of this compound, particularly the amino and aryl derivatives, could be further modified to amides and tested for their ability to inhibit FtsZ. The 2,6-difluorophenylacetate core provides a scaffold that can be elaborated with various substituents to optimize binding to the FtsZ protein.

FtsZ Inhibition Signaling Pathway

Caption: Proposed mechanism of action via FtsZ inhibition.

References

Application Notes and Protocols for Ethyl 3-bromo-2,6-difluorophenylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-bromo-2,6-difluorophenylacetate is a versatile synthetic intermediate possessing multiple reactive sites that can be selectively functionalized. Its structure, featuring an activated aryl halide and an enolizable ester, makes it a valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the two fluorine atoms significantly influences the reactivity of the aromatic ring, particularly for cross-coupling reactions. This document provides detailed protocols and proposed reaction mechanisms for key transformations of this compound.

Note: Specific experimental data for this compound is limited in the available literature. The following protocols and mechanisms are based on established principles and analogous reactions reported for structurally similar compounds.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.[1] For this compound, the carbon-bromine bond is the primary site for this transformation, allowing for the introduction of various aryl, heteroaryl, or vinyl groups. The reactivity of aryl halides in Suzuki couplings typically follows the order I > Br > OTf >> Cl.[1]

Proposed Reaction Mechanism Workflow

The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the boronic acid derivative and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2]

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as cesium carbonate (Cs₂CO₃, 3.0 equiv.).[3]

-

Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol %).[3]

-

Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).[3]

-

Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 2 to 24 hours.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Data Summary: Suzuki-Miyaura Coupling Conditions

| Parameter | Condition | Rationale / Notes |

| Aryl Halide | This compound | The C-Br bond is the reactive site. |

| Boron Reagent | Arylboronic Acid or Ester (1.2-1.5 equiv.) | A slight excess ensures complete consumption of the starting material. |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf)·CH₂Cl₂ (0.5-5 mol %) | PdCl₂(dppf) is effective for deactivated systems.[4] |

| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ (2-3 equiv.) | The base is crucial for the transmetalation step. Cs₂CO₃ is often effective for challenging couplings.[3] |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF/H₂O | A biphasic system is common. DMF can be used for less soluble reactants.[5] |

| Temperature | 70-110 °C | Higher temperatures are often required for less reactive aryl bromides.[6] |

| Typical Yield | 70-95% (for analogous systems) | Yields are highly dependent on the specific coupling partners and conditions.[7] |

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an aryl halide with an amine.[8] This reaction is widely used in drug discovery to synthesize aryl amines. The choice of palladium catalyst, phosphine ligand, and base is critical for achieving high yields, especially with sterically hindered or electron-deficient substrates.

Proposed Reaction Mechanism

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

-

In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %) and a phosphine ligand (e.g., XPhos, 2-4 mol %) to an oven-dried reaction vial.

-

Add the base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.2-1.5 equiv.).

-

Add this compound (1.0 equiv.).

-

Add the desired primary or secondary amine (1.1-1.2 equiv.).

-

Add an anhydrous, aprotic solvent such as toluene or dioxane.

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture to 80-110 °C with stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography.

Data Summary: Buchwald-Hartwig Amination Conditions

| Parameter | Condition | Rationale / Notes |

| Aryl Halide | This compound | The C-Br bond is the reactive site. |

| Amine | Primary or Secondary Amine (1.1-1.2 equiv.) | A slight excess is used. Ammonia equivalents can also be used for primary anilines.[9] |

| Catalyst System | Pd Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) + Ligand (e.g., XPhos, t-BuXPhos) | The ligand choice is critical; bulky, electron-rich phosphines are often required.[10] |

| Base | NaOtBu, LiHMDS, Cs₂CO₃ (1.2-2.0 equiv.) | A strong base is needed to deprotonate the amine or the intermediate Pd-amine complex.[10][11] |

| Solvent | Toluene, Dioxane | Anhydrous, non-polar aprotic solvents are preferred. |

| Temperature | 80-110 °C | Heating is generally required to drive the reaction to completion. |

| Typical Yield | 65-95% (for analogous systems) | Yields vary based on the steric and electronic properties of the amine and aryl halide. |

α-Alkylation via Enolate Formation

The protons on the carbon adjacent to the ester carbonyl (α-protons) are acidic and can be removed by a strong base to form a nucleophilic enolate.[12] This enolate can then react with electrophiles, such as alkyl halides, in an Sₙ2 reaction to form a new C-C bond at the α-position.[13]

Logical Flow for α-Alkylation

Caption: Logical workflow for the α-alkylation of the ethyl ester.

Experimental Protocol: α-Alkylation

-

Set up an oven-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen).

-

Add anhydrous tetrahydrofuran (THF) and cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.05-1.1 equiv.) to the flask.

-

Add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise to the LDA solution. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.

-

Add the alkylating agent (e.g., methyl iodide, benzyl bromide; 1.1 equiv.) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude material via flash column chromatography.

Data Summary: α-Alkylation Conditions

| Parameter | Condition | Rationale / Notes |

| Substrate | This compound | The α-protons are acidic due to the adjacent carbonyl. |

| Base | LDA, LiHMDS, NaH (1.05-1.1 equiv.) | A strong, non-nucleophilic base is required to fully deprotonate the ester without side reactions. |

| Electrophile | Primary Alkyl Halide (e.g., MeI, BnBr) (1.1 equiv.) | Sₙ2-reactive electrophiles work best. Secondary and tertiary halides are prone to elimination.[13] |

| Solvent | Anhydrous THF, Diethyl Ether | Aprotic, anhydrous solvents are essential to prevent quenching the base and enolate. |

| Temperature | -78 °C to Room Temperature | Low temperature is crucial for controlled enolate formation and to minimize side reactions. |

| Typical Yield | 60-90% (for analogous systems) | Yields depend on the reactivity of the electrophile and the stability of the enolate. |

Potential Side Reaction: Ester Hydrolysis

The ethyl ester functionality can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This is often an undesired side reaction during cross-coupling reactions that use aqueous bases and high temperatures, but it can also be a desired transformation.

Experimental Protocol: Basic Hydrolysis (Saponification)

-

Dissolve this compound (1.0 equiv.) in a solvent mixture like THF/ethanol/water.

-

Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-5 equiv.).

-

Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C).

-

Monitor the reaction by TLC until the starting material is consumed. Ethyl phenylacetate hydrolysis with 20% NaOH can be complete in 2-3 hours under reflux.[14]

-

Cool the mixture and remove the organic solvents under reduced pressure.

-

Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Acidify the aqueous layer to a pH of ~2 with a strong acid (e.g., 1M HCl).

-

Extract the carboxylic acid product with ethyl acetate (3x).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. youtube.com [youtube.com]

- 3. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. Sciencemadness Discussion Board - Ester hydrolysis - Powered by XMB 1.9.11 [sciencemadness.org]

Application Notes and Protocols for Ethyl 3-bromo-2,6-difluorophenylacetate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of Ethyl 3-bromo-2,6-difluorophenylacetate, a valuable building block in medicinal chemistry. The strategic incorporation of fluorine and bromine atoms in this scaffold offers unique opportunities for the development of novel therapeutic agents with enhanced pharmacological profiles.

Introduction

Fluorinated organic molecules are of significant interest in drug discovery due to the unique properties that fluorine imparts. The introduction of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[1][2][3] this compound combines the benefits of fluorine substitution with a reactive bromide handle, making it a versatile intermediate for the synthesis of a wide range of biologically active compounds. Phenylacetic acid derivatives, in particular, serve as crucial components in the development of kinase inhibitors and other targeted therapies.[4]

Physicochemical Properties

A summary of the key physicochemical properties of the parent acid, 2-(3-bromo-2,6-difluorophenyl)acetic acid, is presented below. These properties are crucial for predicting the compound's behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C8H5BrF2O2 | Chemcd[5] |

| Molecular Weight | 251.025 g/mol | Chemcd[5] |

| CAS Number | Not available | - |

Synthesis Protocol

-

Synthesis of 2-(3-bromo-2,6-difluorophenyl)acetic acid: This can be achieved through various methods, with a common approach being the carbonylation of a corresponding benzyl halide.[6][7]

-

Esterification to this compound: A standard Fischer esterification provides a reliable method for converting the carboxylic acid to its ethyl ester.

Experimental Protocols

Part 1: Synthesis of 2-(3-bromo-2,6-difluorophenyl)acetic acid (Hypothetical Protocol)

This protocol is based on the palladium-catalyzed carbonylation of a benzyl bromide precursor.

Materials:

-

1-Bromo-3-(bromomethyl)-2,4-difluorobenzene

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Carbon monoxide (CO) gas

-

Potassium carbonate (K2CO3)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere, add 1-bromo-3-(bromomethyl)-2,4-difluorobenzene (1.0 eq), Pd(OAc)2 (0.05 eq), and PPh3 (0.1 eq).

-

Add anhydrous DMF to dissolve the reagents.

-

Add K2CO3 (2.0 eq).

-

Purge the flask with CO gas and then maintain a CO atmosphere (balloon).

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-(3-bromo-2,6-difluorophenyl)acetic acid.

-

Purify the crude product by column chromatography or recrystallization.

Part 2: Esterification of 2-(3-bromo-2,6-difluorophenyl)acetic acid

Materials:

-

2-(3-bromo-2,6-difluorophenyl)acetic acid

-

Ethanol (absolute)

-

Concentrated sulfuric acid (H2SO4)

-

Sodium bicarbonate (NaHCO3) solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 2-(3-bromo-2,6-difluorophenyl)acetic acid (1.0 eq) in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

After cooling to room temperature, slowly neutralize the mixture with a saturated solution of NaHCO3.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purify by vacuum distillation or column chromatography.

Potential Applications in Drug Discovery

The unique structural features of this compound make it a valuable scaffold for the synthesis of various classes of therapeutic agents. The presence of fluorine atoms can enhance metabolic stability and binding affinity, while the bromide allows for further functionalization through cross-coupling reactions.[1][2]

Potential Therapeutic Targets:

-

Kinase Inhibitors: Phenylacetic acid derivatives are known scaffolds for kinase inhibitors used in oncology.[4] The difluoro-substitution pattern can influence selectivity and potency.

-

Anti-inflammatory Agents: Non-steroidal anti-inflammatory drugs (NSAIDs) often contain a phenylacetic acid moiety.

-

Antiviral and Antimicrobial Agents: Fluorinated heterocycles, which can be synthesized from this intermediate, have shown potent antiviral and antimicrobial activities.[8]

Experimental and Logical Workflows

Below are diagrams illustrating the synthetic workflow and the logical relationship of this compound in the drug discovery process.

Caption: Synthetic workflow for this compound.

Caption: Role in the drug discovery process.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. chemcd.com [chemcd.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ethyl 3-bromo-2,6-difluorophenylacetate in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-bromo-2,6-difluorophenylacetate is a valuable reagent in organic synthesis, particularly as a building block in palladium-catalyzed cross-coupling reactions. The presence of the bromine atom on the electron-deficient difluorinated phenyl ring allows for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures. These reactions are foundational in medicinal chemistry and materials science for the construction of novel compounds with potential biological activity or unique material properties.

Important Note: While this compound is a potential substrate for various cross-coupling reactions, a comprehensive search of available scientific literature did not yield specific, detailed experimental protocols or quantitative data for this exact molecule. Therefore, this document provides detailed application notes and protocols for a closely related and structurally representative substrate, 1-bromo-2,6-difluorobenzene . The reaction conditions and expected outcomes for this compound are anticipated to be similar, though optimization may be required.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)-C(sp²) bonds by coupling an organoboron compound with an organohalide. This reaction is widely used to synthesize biaryl compounds.

Quantitative Data for Analogous Suzuki-Miyaura Coupling Reactions

| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromo-2,6-difluorobenzene | Phenylboronic acid | Pd(OAc)₂ (1) | RuPhos (2) | Na₂CO₃ (2 equiv) | Ethanol | 85 | 12 | ~85-95 |

| 2 | Bromobenzene | Phenylboronic acid | Pd(PPh₃)₄ (4) | - | K₃PO₄ (1.75 equiv) | 1,4-Dioxane/H₂O | 90 | 12 | ~90 |

| 3 | 4-Bromobenzonitrile | Furan-2-yltrifluoroborate | Pd(OAc)₂ (1) | RuPhos (2) | Na₂CO₃ (2 equiv) | Ethanol | 85 | 12 | 95[1] |

Experimental Protocol: Suzuki-Miyaura Coupling of 1-bromo-2,6-difluorobenzene with Phenylboronic Acid (Representative)

Materials:

-

1-bromo-2,6-difluorobenzene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

-

Sodium carbonate (Na₂CO₃)

-

Ethanol, degassed

-

Schlenk flask or reaction vial

-

Magnetic stirrer and heating block

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-